molecular formula C16H20ClNO2 B7982524 2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride CAS No. 68397-95-5

2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride

Cat. No.: B7982524
CAS No.: 68397-95-5
M. Wt: 293.79 g/mol
InChI Key: WDSGDZCHEDYADH-UHFFFAOYSA-N
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Description

2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group, a phenethylamino group, and a p-cresol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with p-cresol, which is then subjected to a series of reactions to introduce the methoxy and phenethylamino groups.

    p-Cresol is reacted with methanol in the presence of an acid catalyst to introduce the methoxy group.

    Amidation: The methoxylated product is then reacted with phenethylamine under appropriate conditions to form the phenethylamino derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The methoxy and phenethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenethylamines.

Scientific Research Applications

2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-alpha-methyl-4,5-methylenedioxyphenethylamine
  • 3-Methoxy-4,5-methylenedioxyamphetamine
  • 4-Methoxy-2-methylphenethylamine

Uniqueness

2-Methoxy-alpha-(phenethylamino)-p-cresol hydrochloride is unique due to its specific structural features, including the presence of both methoxy and phenethylamino groups attached to a p-cresol moiety. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-19-16-11-14(7-8-15(16)18)12-17-10-9-13-5-3-2-4-6-13;/h2-8,11,17-18H,9-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSGDZCHEDYADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C[NH2+]CCC2=CC=CC=C2)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68397-95-5
Record name p-Cresol, 2-methoxy-alpha-(phenethylamino)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068397955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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